molecular formula C18H13NO5 B5539883 3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid

3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid

Cat. No.: B5539883
M. Wt: 323.3 g/mol
InChI Key: SLZKEUNKOUYZLE-UHFFFAOYSA-N
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Description

3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid is a compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities and applications in various scientific fields. The structure of this compound includes a naphthoquinone moiety linked to a benzoic acid group through an amino linkage, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid typically involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable aromatic amine. One common method involves the use of a domino three-component coupling reaction, where an aryne precursor reacts with dimethylformamide (DMF) and an active methylene compound such as dimedone . The reaction conditions often include the use of anhydrous tetra-n-butylammonium fluoride (TBAF) as a catalyst under an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The naphthoquinone moiety can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various amino-substituted benzoic acids, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid involves its interaction with various molecular targets. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit specific enzymes by forming covalent bonds with active site residues, leading to altered enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid stands out due to its specific substitution pattern, which imparts unique photophysical properties and biological activities. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

3-[(3-methoxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-24-17-14(19-11-6-4-5-10(9-11)18(22)23)15(20)12-7-2-3-8-13(12)16(17)21/h2-9,19H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZKEUNKOUYZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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